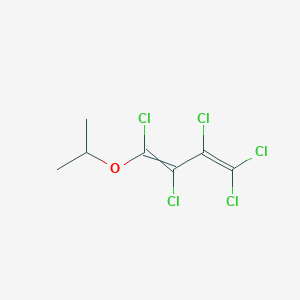

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is a chlorinated derivative of butadiene. This compound is characterized by the presence of five chlorine atoms and an isopropoxy group attached to the butadiene backbone. It is a synthetic organic compound with significant applications in various fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- typically involves the chlorination of butadiene derivatives. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where butadiene is reacted with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The process is carefully monitored to control the extent of chlorination and to obtain the desired pentachlorinated product.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chlorinated aldehydes or acids.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium amide or thiolates are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of chlorinated aldehydes or carboxylic acids.

Reduction: Formation of less chlorinated butadiene derivatives.

Substitution: Formation of substituted butadiene derivatives with various functional groups.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Intermediate for Synthesis :

- The compound serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful for creating trisubstituted benzo[h]quinolines through reactions with mercaptoacetic acid esters. These reactions yield high-purity products suitable for further chemical transformations .

- Formation of Complex Structures :

Environmental Research Applications

- Mutagenic Properties :

- Ecotoxicological Studies :

Case Study 1: Synthesis of Trisubstituted Benzo[h]quinolines

- Objective : To synthesize novel compounds for potential pharmaceutical applications.

- Methodology : The reaction of pentachloro-2-nitro-1,3-butadiene with mercaptoacetic acid esters yielded trisubstituted benzo[h]quinolines.

- Results : High yields (up to 93%) were achieved, demonstrating the compound's utility as a building block in complex organic synthesis .

Case Study 2: Assessment of Mutagenicity

- Objective : To evaluate the mutagenic effects of 1,3-butadiene derivatives.

- Methodology : In vitro studies were conducted to observe the formation of DNA adducts.

- Results : Significant mutagenic activity was observed, indicating potential risks associated with exposure to this compound and its metabolites .

Mécanisme D'action

The mechanism of action of 1,3-butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- involves its interaction with molecular targets through its reactive chlorine atoms and the isopropoxy group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another chlorinated derivative of butadiene with six chlorine atoms.

1,1,3,4,4-Pentachloro-1,3-butadiene: A similar compound with five chlorine atoms but different substitution patterns.

Uniqueness

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other chlorinated butadiene derivatives. This uniqueness makes it valuable for specific applications where such properties are desired.

Activité Biologique

1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is a chlorinated organic compound with significant industrial applications and notable biological activity. This compound is characterized by its complex structure and the presence of multiple chlorine atoms, which enhance its reactivity and potential toxicity. Understanding its biological activity is crucial for assessing health risks associated with exposure.

- Molecular Formula : C7H7Cl5O

- Molecular Weight : 284.381 g/mol

- CAS Number : 68334-67-8

- LogP : 4.02 (indicates hydrophobicity)

Biological Activity Overview

Research indicates that this compound exhibits mutagenic properties. The biological activity can be attributed to its ability to form reactive metabolites that interact with cellular macromolecules such as DNA and proteins.

Mutagenicity

Studies have shown that derivatives of chlorinated butadienes can act as direct-acting mutagens. Specifically, metabolites of 1,3-butadiene can form adducts with DNA, leading to mutations and potential carcinogenic effects. The mutagenic potency varies among different metabolites formed during the metabolism of butadiene.

Metabolic Pathways

The metabolism of 1,3-butadiene primarily involves cytochrome P450 enzymes which convert it into several epoxides:

- 1,2-Epoxy-3-butene (EB)

- 1,2:3,4-Diepoxybutane (DEB)

- 3,4-Epoxy-1,2-butanediol (EB-diol)

Among these metabolites, DEB is noted for its high mutagenic potency—up to 200 times more potent than other metabolites . The formation of DNA adducts from these epoxides is a critical factor in understanding the carcinogenic potential of the compound.

Case Studies and Research Findings

A variety of studies have explored the biological effects of chlorinated butadienes:

Study 1: Mutagenicity in Animal Models

In a study conducted on mice and rats exposed to different concentrations of 1,3-butadiene, it was found that female mice developed tumors at lower exposure levels compared to males. This suggests a gender difference in susceptibility to the mutagenic effects of butadiene .

Study 2: Human Exposure Analysis

Research involving human biomarker studies has shown that individuals exposed to low levels of butadiene from environmental sources (e.g., tobacco smoke) exhibit measurable levels of hemoglobin adducts related to the metabolites of butadiene. This highlights the relevance of environmental exposure to understanding human health risks .

Data Table: Comparison of Metabolites and Their Potency

| Metabolite | Mutagenic Potency (relative) | Primary Action |

|---|---|---|

| 1,2-Epoxy-3-butene (EB) | 1 | Forms monoadducts |

| 1,2:3,4-Diepoxybutane (DEB) | 100 | Forms cross-links |

| 3,4-Epoxy-1,2-butanediol | 0.2 | Forms monoadducts |

Environmental Persistence and Health Risks

The persistence of chlorinated compounds in the environment raises concerns regarding their long-term effects on human health and ecosystems. The high degree of chlorination contributes to both environmental stability and biological activity. Studies indicate that exposure to these compounds can lead to significant health risks including cancer due to their mutagenic properties .

Propriétés

Numéro CAS |

68334-67-8 |

|---|---|

Formule moléculaire |

C7H7Cl5O |

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene |

InChI |

InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5- |

Clé InChI |

NPPXYBKPTKBFMG-ALCCZGGFSA-N |

SMILES |

CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |

SMILES isomérique |

CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |

SMILES canonique |

CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |

Key on ui other cas no. |

104317-62-6 68334-67-8 |

Synonymes |

1,1,2,3,4-PCMEB 1,1,2,3,4-pentachloro-4-(1-methylethoxy)-1,3-butadiene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.